1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene

概要

説明

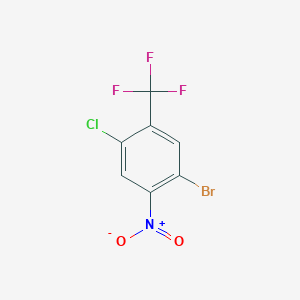

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3NO2 and a molecular weight of 304.45 g/mol . This compound is characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly functionalized aromatic compound .

準備方法

The synthesis of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Industrial production methods often employ Friedel-Crafts acylation followed by nitration and halogenation under controlled conditions . The reaction conditions usually involve the use of strong acids like sulfuric acid and nitric acid for nitration, and halogenating agents such as bromine and chlorine .

化学反応の分析

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is utilized in various scientific research fields:

作用機序

The mechanism of action of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding with biological molecules . These interactions can affect biochemical pathways and cellular processes, making the compound useful in research applications .

類似化合物との比較

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene can be compared with similar compounds such as:

1-Bromo-4-(trifluoromethyl)benzene: Lacks the nitro and chlorine groups, making it less reactive in certain chemical reactions.

1-Bromo-2-nitrobenzene: Lacks the trifluoromethyl and chlorine groups, affecting its chemical properties and reactivity.

1-Bromo-3-nitro-5-(trifluoromethyl)benzene: Has a different substitution pattern, leading to variations in its chemical behavior.

The presence of multiple functional groups in this compound makes it unique and versatile for various applications in research and industry .

生物活性

1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene (CAS Number: 863111-47-1) is an organic compound with the molecular formula C₇H₂BrClF₃NO₂. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities.

The compound is characterized by the presence of multiple halogen atoms and a nitro group, which contribute to its reactivity and biological interactions. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 304.45 g/mol |

| Melting Point | 58-60 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can participate in electron transfer reactions, while the halogen atoms may engage in halogen bonding with biological molecules. These interactions can lead to alterations in enzyme activities, receptor binding, and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that halogenated aromatic compounds like this compound possess significant antimicrobial properties against various bacterial strains. The presence of halogens enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial action.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve interference with tubulin polymerization, a critical process for cell division. For example, compounds with similar structures have shown IC50 values indicating potent antiproliferative effects on human cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have reported its ability to inhibit enzymes involved in metabolic pathways, which could be harnessed for therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on several human cancer cell lines. The results showed that at concentrations ranging from 10 to 100 µM, the compound inhibited cell growth by inducing apoptosis, as evidenced by increased caspase-3 activity.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-Bromo-4-(trifluoromethyl)benzene | Low | Moderate |

| 1-Bromo-2-nitrobenzene | High | Low |

特性

IUPAC Name |

1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWQBVLBUBRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。